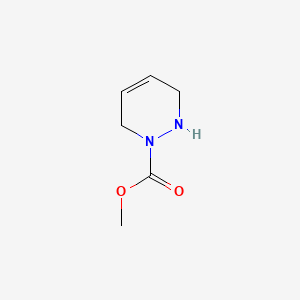
Bis(4-aminophenyl)-D12 ether
Übersicht
Beschreibung
“Bis(4-aminophenyl)-D12 ether” is a compound with the linear formula O(C6D4ND2)2 . It is also known as 4,4’-Oxydianiline-d12 . This compound is used as a monomer and a cross-linking agent. It is also used in the preparation of poly(imideurea)s and polyimide silica composite membranes, which are used in gas separation techniques .
Synthesis Analysis
The synthesis of a new phenylated diamine, bis(4-amino-2-biphenyl)ether, was achieved in five steps starting from 3-chloro-4-fluoronitrobenzene . The new aromatic polyimides were prepared from this diamine and various tetracarboxylic dianhydrides by the conventional two-step procedure that included ring-opening polymerization in NMP and subsequent thermal cyclic dehydration .Molecular Structure Analysis
The molecular structure of “Bis(4-aminophenyl)-D12 ether” is represented by the linear formula O(C6D4ND2)2 . The molecular weight of the compound is 212.31 .Chemical Reactions Analysis
“Bis(4-aminophenyl)-D12 ether” is used as a monomer and a cross-linking agent in the preparation of poly(imideurea)s and polyimide silica composite membranes .Physical And Chemical Properties Analysis
“Bis(4-aminophenyl)-D12 ether” has a melting point of 188-192°C (lit.) . It is soluble in acetone but insoluble in water, benzene, carbon tetrachloride, ethanol, and hot methanol .Wissenschaftliche Forschungsanwendungen
Cross-Linking Agent
Bis(4-aminophenyl)-D12 ether serves as a monomer used in cross-linking agents. These agents are crucial in creating intermolecular bonds that link one polymer chain to another. This process enhances the mechanical properties and thermal stability of polymers, making them suitable for high-performance materials .
Gas Separation Techniques
This compound is instrumental in the preparation of poly(imideurea)s and polyimide silica composite membranes . These materials are used in gas separation techniques, which are essential for purifying gases, capturing carbon dioxide, and producing high-purity oxygen and nitrogen .
Wire Enamels
Bis(4-aminophenyl)-D12 ether is utilized in the production of wire enamels. Wire enamels are insulating coatings for wires, which are necessary for electrical machinery, transformers, and other electrical devices. They provide electrical insulation and protect the wire from environmental damage .
Coatings and Adhesives
The compound finds application in coatings and adhesives, offering properties such as heat resistance and mechanical strength. These coatings are used in various industries, including automotive and electronics, to protect surfaces and components .
Insulating Varnishes and Coated Fabrics
It is used in insulating varnishes and coated fabrics, which are applied to electrical equipment and textiles. These products provide insulation, flame retardancy, and chemical resistance, enhancing safety and durability .
Flame-Retardant Fibers
The chemical is used in the production of flame-retardant fibers. These fibers are incorporated into fabrics and materials that require high levels of fire resistance, such as in aerospace, military, and firefighting applications .
Electrolyte Membranes
Bis(4-aminophenyl)-D12 ether is used in the preparation of polymer films for electrolyte membranes. These membranes are a key component in fuel cells and batteries, where they act as a medium for ion transport while providing electrical insulation .
Wirkmechanismus
Target of Action
Bis(4-aminophenyl)-D12 ether is primarily used as a monomer and a cross-linking agent . It plays a crucial role in the synthesis of various high-performance polymers, including polyimides, poly(ester)imides, and poly(ether)imides .
Mode of Action
As a monomer, Bis(4-aminophenyl)-D12 ether interacts with other monomers through a process known as polymerization. This process involves the formation of covalent bonds between the monomers, leading to the creation of a polymer chain. The cross-linking action of Bis(4-aminophenyl)-D12 ether helps to create a three-dimensional network of interconnected polymer chains, enhancing the properties of the resulting polymer .
Biochemical Pathways
The primary biochemical pathway involved in the action of Bis(4-aminophenyl)-D12 ether is the polymerization process. This process can be initiated by various mechanisms, including heat, light, or the presence of a catalyst. The resulting polymers have high thermal stability and mechanical strength, making them suitable for use in a variety of applications .
Result of Action
The primary result of the action of Bis(4-aminophenyl)-D12 ether is the formation of high-performance polymers. These polymers are used in a variety of applications, including wire enamels, coatings, adhesives, insulating varnishes, coated fabrics, flame-retardant fibers, oil sealants and retainers, and insulation for cables and printed circuits . They are also used in the production of laminates and composites for aerospace vehicles .
Safety and Hazards
“Bis(4-aminophenyl)-D12 ether” is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, Acute Tox. 3 Oral, Aquatic Acute 1, Aquatic Chronic 1, Carc. 1B, Muta. 1B, Repr. 2, and Skin Sens. 1 . It is toxic if swallowed, in contact with skin, or if inhaled. It may cause genetic defects, cancer, and is suspected of damaging fertility or the unborn child .
Zukünftige Richtungen
“Bis(4-aminophenyl)-D12 ether” is used in the preparation of poly(imideurea)s and polyimide silica composite membranes, which find application in gas separation techniques . It is also utilized in products such as wire enamels, coatings, adhesives, insulating varnishes, coated fabrics, flame-retardant fibers, oil sealants, and retainers . Further, it is used in the preparation of polymer films for electrolyte membranes . In addition to this, it is used as insulation for cables and printed circuits, and laminates and composites for aerospace vehicles .
Eigenschaften
IUPAC Name |
N,N,2,3,5,6-hexadeuterio-4-[2,3,5,6-tetradeuterio-4-(dideuterioamino)phenoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,13-14H2/i1D,2D,3D,4D,5D,6D,7D,8D/hD4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBLWEWZXPIGSM-AZLBOOTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N([2H])[2H])[2H])[2H])OC2=C(C(=C(C(=C2[2H])[2H])N([2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20730438 | |
| Record name | 4,4'-Oxydi(~2~H_6_)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20730438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-aminophenyl)-D12 ether | |
CAS RN |
106426-62-4 | |
| Record name | 4,4'-Oxydi(~2~H_6_)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20730438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 106426-62-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Cyano-2-[3-[5-cyano-1-ethyl-1,3-dihydro-3-(4-sulfobutyl)-2H-benzimidazol-2-ylidene]-1-propen-1-yl]](/img/no-structure.png)


![1-Vinyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid dimethyl ester](/img/structure/B560950.png)


![7-Chloro-2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one](/img/structure/B560958.png)




